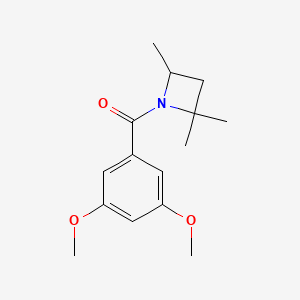
(3,5-Dimethoxyphenyl)-(2,2,4-trimethylazetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethoxyphenyl)-(2,2,4-trimethylazetidin-1-yl)methanone, commonly known as UWA-101, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. UWA-101 belongs to the class of chemical compounds known as phenylazetidines, which are known to exhibit various biological activities, including antipsychotic, anxiolytic, and antidepressant effects.
Applications De Recherche Scientifique
UWA-101 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Preclinical studies have shown that UWA-101 exhibits antipsychotic, anxiolytic, and antidepressant effects, making it a promising candidate for the treatment of schizophrenia, anxiety disorders, and depression.
Mécanisme D'action
The exact mechanism of action of UWA-101 is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. The compound also exhibits moderate affinity for the serotonin 5-HT2A receptor and the alpha-adrenergic receptor. The activation of these receptors is thought to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are implicated in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
UWA-101 has been shown to modulate the activity of various neurotransmitters, leading to its therapeutic effects. The compound has been shown to increase dopamine and serotonin release in the prefrontal cortex, which is implicated in the regulation of mood, cognition, and behavior. UWA-101 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. These biochemical and physiological effects are thought to underlie the therapeutic potential of UWA-101 in the treatment of neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
UWA-101 has several advantages for lab experiments, including its high potency, selectivity, and solubility in water. The compound is also stable and has a long half-life, making it suitable for in vivo studies. However, UWA-101 has some limitations, including its high cost and the lack of clinical data on its safety and efficacy.
Orientations Futures
There are several future directions for the study of UWA-101. One potential direction is the investigation of its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems, which are also implicated in the pathophysiology of various neurological and psychiatric disorders. Another direction is the development of novel formulations of UWA-101, such as sustained-release formulations, to improve its pharmacokinetic properties. Additionally, further studies are needed to investigate the safety and efficacy of UWA-101 in clinical trials, which could pave the way for its potential use in the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of UWA-101 involves the reaction of 3,5-dimethoxyphenylacetonitrile with 2,2,4-trimethylazetidine in the presence of a reducing agent. The reaction yields a white crystalline powder that is purified through recrystallization. The purity and identity of the compound are confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
Propriétés
IUPAC Name |
(3,5-dimethoxyphenyl)-(2,2,4-trimethylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10-9-15(2,3)16(10)14(17)11-6-12(18-4)8-13(7-11)19-5/h6-8,10H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHJMACZJBUTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N1C(=O)C2=CC(=CC(=C2)OC)OC)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

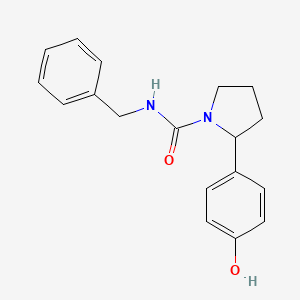
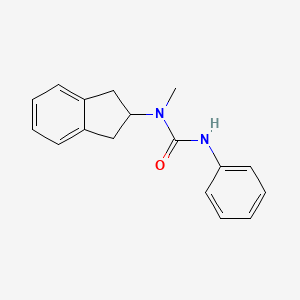


![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7527987.png)

![3-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]-1,3-oxazolidin-2-one](/img/structure/B7527999.png)
![1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-2-naphthalen-2-ylethanone](/img/structure/B7528004.png)
![2-(2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7528008.png)
![(E)-1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B7528020.png)
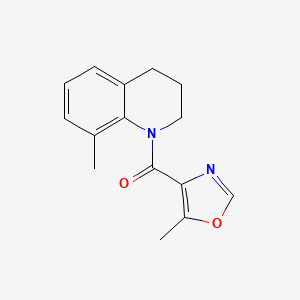
![N'-ethyl-N'-methyl-N-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)ethane-1,2-diamine](/img/structure/B7528030.png)
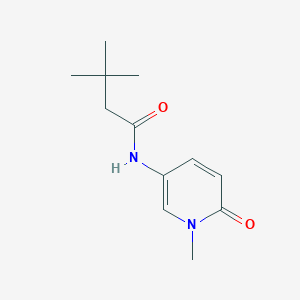
![[4-(2-Methylpropyl)piperazin-1-yl]-(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B7528053.png)